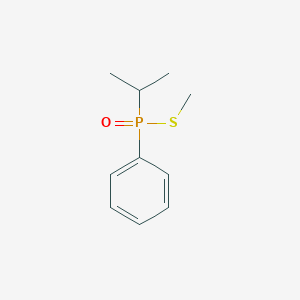
S-Methyl phenyl(propan-2-yl)phosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl phenyl(propan-2-yl)phosphinothioate: is an organophosphorus compound that features a phosphinothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl phenyl(propan-2-yl)phosphinothioate typically involves the reaction of phenylphosphonothioic dichloride with isopropyl alcohol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: S-Methyl phenyl(propan-2-yl)phosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphinothioates.
Scientific Research Applications
S-Methyl phenyl(propan-2-yl)phosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Methyl phenyl(propan-2-yl)phosphinothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or signaling pathways.
Comparison with Similar Compounds
- Phenylphosphonothioic dichloride
- Isopropyl phosphinothioate
- Methyl phenylphosphinate
Comparison: S-Methyl phenyl(propan-2-yl)phosphinothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
62246-61-1 |
|---|---|
Molecular Formula |
C10H15OPS |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
[methylsulfanyl(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15OPS/c1-9(2)12(11,13-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
GGYLNYMODCMIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















